5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
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Overview
Description
5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride typically involves the reaction of nicotinonitrile with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where nicotinonitrile is treated with piperidine in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in the body, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Piperidine derivatives
Nicotinonitrile derivatives
Other piperidinyl-substituted compounds
Uniqueness: 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride stands out due to its specific structural features and potential applications. Its unique combination of a piperidine ring and a nicotinonitrile moiety makes it distinct from other compounds in its class.
Properties
IUPAC Name |
5-piperidin-4-ylpyridine-3-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;;/h5,7-8,10,13H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHQLCORUZAWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC(=C2)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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